Benzyl-methyl-piperidin-3-yl-amine hydrochloride
Overview
Description
Scientific Research Applications
Pharmacokinetics and Drug Development
Research on novel anaplastic lymphoma kinase (ALK) inhibitors highlights the pharmacokinetic challenges and modifications to improve stability and reduce clearance rates, potentially relevant to the development of related compounds like Benzyl-methyl-piperidin-3-yl-amine hydrochloride for cancer treatment (Teffera et al., 2013).
Chemical Synthesis and Analysis
Studies on the synthesis of piperidine and pyrrolidyl benzilates for muscarinic acetylcholine receptors and antimicrobial activity against pathogens of tomato plants provide insights into the chemical synthesis and application of piperidine derivatives, which could be relevant to the synthesis and applications of this compound (Skaddan et al., 2000); (Vinaya et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
Research into the luminescent properties of naphthalimides with piperazine substituent offers an example of the application of amine compounds in material science, potentially offering insight into the photophysical properties of related compounds (Gan et al., 2003).
Pharmacological Characterization and Biological Evaluation
The development and pharmacological characterization of compounds targeting receptors, such as κ-opioid receptors, illustrate the process of evaluating amine compounds for therapeutic applications, which may be relevant to this compound (Grimwood et al., 2011).
Corrosion Inhibition
A study on the corrosion inhibition of mild steel by Schiff base compounds in hydrochloric acid reveals the potential application of amine compounds in material science, particularly in corrosion protection, which could be applicable to related chemical compounds (Ashassi-Sorkhabi et al., 2005).
Mechanism of Action
Target of Action
The primary target of Benzyl-methyl-piperidin-3-yl-amine hydrochloride is the cholinesterase receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
This compound interacts with its targets through its benzyl-piperidine group . This group provides good binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 . This interaction can lead to changes in the activity of the enzyme, potentially affecting the transmission of nerve impulses.
Biochemical Analysis
Biochemical Properties
Benzyl-methyl-piperidin-3-yl-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effect on gene expression can alter the production of proteins essential for cell function . Additionally, the compound’s influence on cellular metabolism can affect energy production and the synthesis of biomolecules necessary for cell survival and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound may bind to specific receptors or enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, leading to changes in biochemical pathways . Furthermore, the compound’s effect on gene expression can result in the upregulation or downregulation of specific genes, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic applications and any adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function. At higher doses, the compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound’s effect on metabolic flux and metabolite levels can influence the overall metabolic balance within cells . By modulating enzyme activity and metabolite levels, the compound can alter the flow of biochemical reactions, impacting cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
N-benzyl-N-methylpiperidin-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDLZJPIRTLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.